2-Deoxy-scyllo-inosamine is a significant compound in the field of biochemistry, particularly known for its role as a precursor in the biosynthesis of aminoglycoside antibiotics. This compound is derived from 2-deoxy-scyllo-inosose and is characterized by its unique molecular structure, which contributes to its biological activity. The compound has been studied extensively due to its importance in antibiotic synthesis and its potential applications in medicinal chemistry.
This compound is primarily sourced from microbial biosynthetic pathways, particularly those involving various strains of bacteria that produce aminoglycoside antibiotics. Notably, 2-deoxy-scyllo-inosamine is synthesized from D-glucose-6-phosphate through enzymatic reactions facilitated by specific synthases, such as 2-deoxy-scyllo-inosose synthase .
2-Deoxy-scyllo-inosamine falls under the category of amino sugars, which are derivatives of monosaccharides containing an amine group. It is classified as a key intermediate in the biosynthesis of aminoglycoside antibiotics, which are crucial for treating bacterial infections.
The synthesis of 2-deoxy-scyllo-inosamine can be achieved through several methods:
The enzymatic synthesis typically involves:
The molecular formula for 2-deoxy-scyllo-inosamine is CHNO. Its structure features a six-membered ring with hydroxyl groups and an amine group that are critical for its biochemical activity.
2-Deoxy-scyllo-inosamine participates in various biochemical reactions, primarily:
The reactions often involve:
The mechanism by which 2-deoxy-scyllo-inosamine exerts its effects involves:
Studies have shown that modifications to the amino sugar structure can significantly impact the efficacy of the resulting antibiotics against various bacterial strains .
Relevant data indicate that its stability and reactivity make it suitable for further chemical modifications in synthetic pathways .
2-Deoxy-scyllo-inosamine has several important applications:
2-Deoxy-scyllo-inosamine is a pivotal intermediate in the biosynthesis of 2-deoxystreptamine (2DOS), the signature aminocyclitol core of clinically significant aminoglycoside antibiotics. These antibiotics—including butirosin, neomycin, kanamycin, and gentamicin—target bacterial protein synthesis by binding to ribosomal RNA [1] [5]. The 2-deoxy-scyllo-inosamine scaffold arises exclusively from microbial secondary metabolism, primarily in Actinobacteria (e.g., Streptomyces spp.) and certain Bacillus species (e.g., Bacillus circulans) [2] [7]. Its biosynthesis occurs within dedicated gene clusters, such as the btr (butirosin), neo (neomycin), and kan (kanamycin) clusters, which encode enzymes for cyclitol formation, amination, and glycosylation [5] [10].
Table 1: Key 2-Deoxy-scyllo-inosamine-Derived Aminoglycoside Antibiotics
Antibiotic | Producing Organism | Clinical Relevance |
---|---|---|
Butirosin | Bacillus circulans | Basis for semisynthetic derivatives (e.g., amikacin) |
Neomycin | Streptomyces fradiae | Topical antibacterial agent |
Kanamycin | Streptomyces kanamyceticus | Treatment of multidrug-resistant tuberculosis |
Gentamicin | Micromonospora echinospora | Broad-spectrum systemic antibiotic |
2-Deoxy-scyllo-inosose (2DOI) serves as the direct biochemical precursor to 2-deoxy-scyllo-inosamine. This ketocyclitol is synthesized from D-glucose-6-phosphate (G6P) via an intramolecular aldol condensation catalyzed by 2DOI synthase (Section 1.3) [1] [9]. The conversion of 2DOI to 2-deoxy-scyllo-inosamine is a transamination reaction, where the C3 carbonyl oxygen of 2DOI is replaced by an amino group (-NH₂) derived from L-glutamine [7] [10]. This step is mediated by PLP-dependent aminotransferases (e.g., BtrS in butirosin biosynthesis and NeoS in neomycin biosynthesis), which exhibit strict stereospecificity for the scyllo-configuration [4] [10].
Table 2: Biosynthetic Precursors of 2-Deoxy-scyllo-inosamine
Precursor | Enzyme Involved | Product | Function in Pathway |
---|---|---|---|
D-Glucose-6-phosphate | 2DOI synthase (e.g., BtrC) | 2-Deoxy-scyllo-inosose (2DOI) | Carbocycle formation |
2DOI | PLP-dependent aminotransferase (e.g., BtrS) | 2-Deoxy-scyllo-inosamine | Introduction of C3 amino group |
2-Deoxy-scyllo-inosamine | Dehydrogenase (e.g., BtrN/NeoA) | 3-Amino-2,3-dideoxy-scyllo-inosose | Oxidation for 2DOS formation |
2DOI synthases (e.g., BtrC, GenC, KanC) belong to the sugar phosphate cyclase (SPC) superfamily and catalyze the complex rearrangement of G6P to 2DOI. This multistep reaction involves:
Structural analyses of Bacillus circulans BtrC reveal a homodimeric enzyme with an active site positioned between N-terminal and C-terminal domains. Each monomer binds NAD⁺ and a divalent metal ion (Co²⁺ or Zn²⁺), which coordinates the substrate’s phosphate group [9]. Site-directed mutagenesis confirms Glu243 as essential for phosphate elimination, while residues like His172 participate in hydride transfer [9]. Heterologous expression of codon-optimized tobC (from Streptomyces tenebrarius) in engineered Bacillus subtilis has achieved 38 g/L 2DOI titers, demonstrating biotechnological potential [8].
Table 3: Characterized 2DOI Synthases in Aminoglycoside Pathways
Enzyme | Organism | Gene | Metal Ion Dependence | Key Catalytic Residues |
---|---|---|---|---|
BtrC | Bacillus circulans | btrC | Co²⁺, Zn²⁺ | Glu243, His172 |
NeoC | Streptomyces fradiae | neoC | Co²⁺, Zn²⁺ | Glu analogue |
TobC | Streptomyces tenebrarius | tobC | Co²⁺, Zn²⁺ | Glu analogue |
GenC | Micromonospora echinospora | genC | Co²⁺, Zn²⁺ | Glu analogue |
Following amination, 2-deoxy-scyllo-inosamine undergoes oxidation at C1 by dehydrogenases to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a precursor to 2-deoxystreptamine (2DOS). Two distinct enzymatic mechanisms operate:
Both mechanisms converge at amino-DOI, which is subsequently transaminated by dual-function aminotransferases (e.g., BtrS) to yield 2DOS [4] [7].
Table 4: Dehydrogenases Catalyzing 2-Deoxy-scyllo-inosamine Oxidation
Enzyme | Antibiotic Pathway | Cofactor | Mechanism | Key Features |
---|---|---|---|---|
BtrN | Butirosin | SAM, [4Fe-4S] cluster | Radical-based | Monomeric; two [4Fe-4S] clusters; −0.51 V reduction potential |
NeoA | Neomycin/Kanamycin | NAD⁺ | Hydride transfer | NAD⁺-binding Rossmann fold; no metal requirement |
Isotopic labeling has been instrumental in mapping the biosynthetic route to 2-deoxy-scyllo-inosamine:
These experiments, combined with gene knockout studies (e.g., btrS inactivation leading to 2-deoxy-scyllo-inosamine accumulation), provide unambiguous evidence for the pathway architecture [4] [10].
Table 5: Isotopic Labeling Experiments in 2-Deoxy-scyllo-inosamine Biosynthesis
Isotope Used | Target Molecule | Organism | Key Finding | Technique |
---|---|---|---|---|
[1-¹³C]-Glucose | 2DOI | Bacillus circulans | C1, C2, C5, C6 enrichment in 2DOI ring | ¹³C NMR |
[3-²H]-Glucose | 2DOI | Bacillus circulans | Retention of ²H at C5; confirms stereospecific reduction | ²H NMR |
[1-²H]-2-Deoxy-scyllo-inosamine | Amino-DOI | Bacillus circulans | KIE = 3.2; C1-H abstraction critical for BtrN | Kinetic assay/EPR |
[¹⁵N]-L-Glutamine | 2-Deoxy-scyllo-inosamine | Streptomyces fradiae | ¹⁵N incorporation at C3 amino group | ¹⁵N NMR |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0